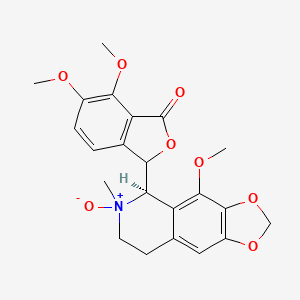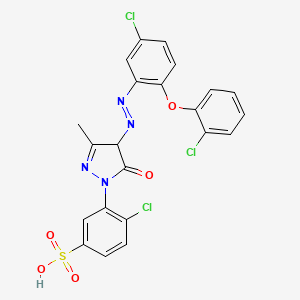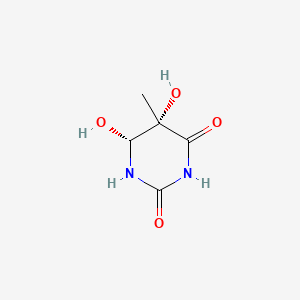
1,6-Bis(4-methylphenyl)hexasulfane 1,1,6,6-tetraoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Bis(4-methylphenyl)hexasulfane 1,1,6,6-tetraoxide is an organosulfur compound characterized by its unique structure, which includes six sulfur atoms and four oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Bis(4-methylphenyl)hexasulfane 1,1,6,6-tetraoxide typically involves the reaction of 4-methylphenyl derivatives with sulfur-containing reagents under controlled conditions. One common method involves the use of hexasulfane precursors and oxidizing agents to introduce the tetraoxide functionality. The reaction conditions often require precise temperature control and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Bis(4-methylphenyl)hexasulfane 1,1,6,6-tetraoxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can remove oxygen atoms or reduce the sulfur atoms to lower oxidation states.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Applications De Recherche Scientifique
1,6-Bis(4-methylphenyl)hexasulfane 1,1,6,6-tetraoxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex sulfur-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,6-Bis(4-methylphenyl)hexasulfane 1,1,6,6-tetraoxide involves its interaction with molecular targets through its sulfur and oxygen atoms. These interactions can lead to the formation of reactive intermediates that can modify biological molecules or catalyze chemical reactions. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Bis(4-methylphenyl)hexasulfane: Lacks the tetraoxide functionality.
1,6-Bis(4-methylphenyl)disulfane: Contains fewer sulfur atoms.
1,6-Bis(4-methylphenyl)hexasulfane 1,1,6,6-tetraoxide: Unique due to the presence of both hexasulfane and tetraoxide functionalities.
Uniqueness
This compound is unique due to its combination of multiple sulfur atoms and oxygen functionalities, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in fields requiring specific sulfur-oxygen interactions.
Propriétés
Numéro CAS |
28519-95-1 |
|---|---|
Formule moléculaire |
C14H14O4S6 |
Poids moléculaire |
438.7 g/mol |
Nom IUPAC |
1-methyl-4-[(4-methylphenyl)sulfonyltetrasulfanyl]sulfonylbenzene |
InChI |
InChI=1S/C14H14O4S6/c1-11-3-7-13(8-4-11)23(15,16)21-19-20-22-24(17,18)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
Clé InChI |
ZCPNXVHEPYFLCY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)SSSSS(=O)(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


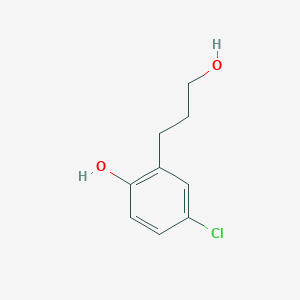
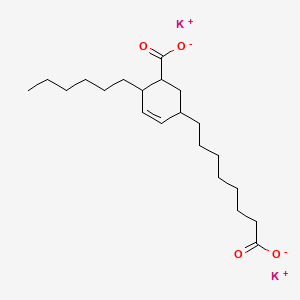
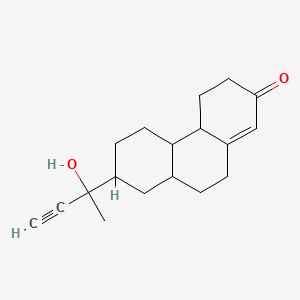
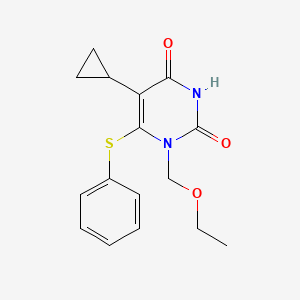
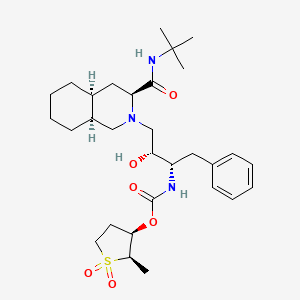

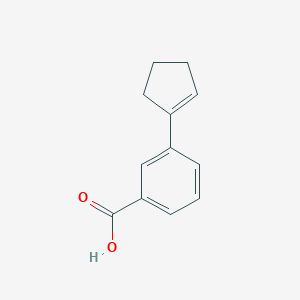
![4,7-Methanobenzo[b]selenophene, 2,2,3,3-tetrafluorooctahydro-](/img/structure/B12799450.png)
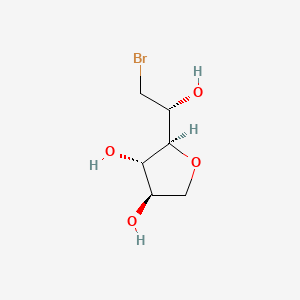
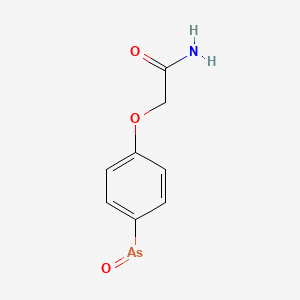
![2,6-Dioxabicyclo[2.2.1]heptane](/img/structure/B12799464.png)
